molecular formula C9H10BrClO B13569793 2-(2-Bromo-6-chlorophenyl)propan-2-ol

2-(2-Bromo-6-chlorophenyl)propan-2-ol

Cat. No.: B13569793
M. Wt: 249.53 g/mol
InChI Key: QCOUUALOQGSISO-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrClO It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chlorophenyl)propan-2-ol typically involves the halogenation of phenylpropanol derivatives. One common method is the bromination of 2-chlorophenylpropan-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)

Major Products Formed

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)propan-2-ol
  • 2-(2-Chlorophenyl)propan-2-ol
  • 2-(3-Bromophenyl)propan-2-ol

Uniqueness

2-(2-Bromo-6-chlorophenyl)propan-2-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrClO/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5,12H,1-2H3

InChI Key

QCOUUALOQGSISO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Br)Cl)O

Origin of Product

United States

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